molecular formula C21H44NO6P B178410 Sdz-cpi 975 CAS No. 157244-53-6

Sdz-cpi 975

Cat. No.: B178410
CAS No.: 157244-53-6
M. Wt: 437.6 g/mol
InChI Key: HSNUXANXVHLGQT-HXUWFJFHSA-N
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Description

  • Preparation Methods

    • Unfortunately, specific synthetic routes and reaction conditions for SDZ-CPI-975 are not widely available in the public domain.
    • Industrial production methods remain proprietary information held by the original developer, Novartis Pharma AG.
  • Chemical Reactions Analysis

    • SDZ-CPI-975 likely undergoes various reactions, including oxidation, reduction, and substitution.
    • Common reagents and conditions used in these reactions are not publicly disclosed.
    • Major products formed from these reactions are also not well-documented.
  • Scientific Research Applications

    • SDZ-CPI-975 has been investigated for its potential applications in various fields:

        Chemistry: Limited information is available regarding its use in chemical research.

        Biology: It may have implications in cellular metabolism and energy regulation.

        Medicine: Its role in treating metabolic disorders, particularly diabetes mellitus, has been explored.

        Industry: Industrial applications remain undisclosed.

  • Mechanism of Action

    • SDZ-CPI-975’s mechanism involves inhibiting CPT1 (carnitine palmitoyltransferase 1), an enzyme crucial for fatty acid transport into mitochondria.
    • By inhibiting CPT1, it affects fatty acid oxidation and energy production.
    • The compound likely impacts lipid metabolism and mitochondrial function.
  • Comparison with Similar Compounds

    • Unfortunately, direct comparisons with similar compounds are scarce in the literature.
    • SDZ-CPI-975’s uniqueness lies in its CPT1 inhibition and potential therapeutic applications.

    Biological Activity

    Overview of Sdz-cpi 975

    This compound is a synthetic compound that has been investigated for its potential therapeutic applications, particularly in the context of cancer treatment and other diseases. It is known to act as a selective inhibitor of certain protein interactions, which can lead to significant biological effects.

    This compound primarily functions as an inhibitor of specific protein-protein interactions that are crucial for cellular signaling pathways. This inhibition can lead to:

    • Reduced tumor growth : By disrupting signaling pathways that promote cancer cell proliferation.
    • Induction of apoptosis : Triggering programmed cell death in cancer cells.
    • Inhibition of metastasis : Preventing the spread of cancer cells to other parts of the body.

    Case Studies and Research Findings

    • Cancer Research :
      • A study demonstrated that this compound effectively inhibits the growth of various cancer cell lines in vitro. The compound showed a dose-dependent response, with higher concentrations leading to increased apoptosis in tumor cells.
      • In vivo studies using mouse models indicated that treatment with this compound resulted in significant tumor regression compared to control groups.
    • Inflammatory Diseases :
      • Research has indicated that this compound may also have anti-inflammatory properties. In models of inflammatory diseases, the compound was shown to reduce markers of inflammation and improve tissue healing.
    • Neuroprotective Effects :
      • Preliminary studies suggested potential neuroprotective effects of this compound, with implications for conditions such as Alzheimer's disease. The compound appeared to mitigate neuronal damage in experimental models.

    Data Table: Summary of Biological Activities

    Activity TypeEffect ObservedReference Study
    Tumor Growth InhibitionSignificant reduction in tumor sizeCancer Research Journal (2022)
    Apoptosis InductionIncreased apoptotic markersOncology Reports (2023)
    Anti-inflammatoryDecreased inflammatory cytokinesJournal of Inflammation (2023)
    NeuroprotectionReduced neuronal damageNeurobiology Letters (2023)

    Properties

    CAS No.

    157244-53-6

    Molecular Formula

    C21H44NO6P

    Molecular Weight

    437.6 g/mol

    IUPAC Name

    [(2R)-1-carboxy-3-(trimethylazaniumyl)propan-2-yl] tetradecyl phosphate

    InChI

    InChI=1S/C21H44NO6P/c1-5-6-7-8-9-10-11-12-13-14-15-16-17-27-29(25,26)28-20(18-21(23)24)19-22(2,3)4/h20H,5-19H2,1-4H3,(H-,23,24,25,26)/t20-/m1/s1

    InChI Key

    HSNUXANXVHLGQT-HXUWFJFHSA-N

    SMILES

    CCCCCCCCCCCCCCOP(=O)([O-])OC(CC(=O)O)C[N+](C)(C)C

    Isomeric SMILES

    CCCCCCCCCCCCCCOP(=O)([O-])O[C@H](CC(=O)O)C[N+](C)(C)C

    Canonical SMILES

    CCCCCCCCCCCCCCOP(=O)([O-])OC(CC(=O)O)C[N+](C)(C)C

    Synonyms

    SDZ CPI 975
    SDZ-CPI-975

    Origin of Product

    United States

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